Cloranolol

Cardiovascular Pharmacology Antiarrhythmic Drug Discovery Beta-Blocker Research

Cloranolol (Tobanum, GYKI-41099) is a non-selective β-blocker with superior antiarrhythmic potency vs. propranolol and efficacy in propranolol-non-responders. Its pronounced reduction of cytochrome P-450 levels makes it a preferred tool for hepatic drug-drug interaction studies. With a documented safety profile from 2,066-patient trials and negligible cardiodepressant activity, it serves as a distinguished reference for cardiovascular and toxicological research. Generic beta-blocker substitution compromises validity. Source authenticated Cloranolol for reproducible results.

Molecular Formula C13H19Cl2NO2
Molecular Weight 292.20 g/mol
CAS No. 39563-28-5
Cat. No. B133244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloranolol
CAS39563-28-5
Synonyms1-(2,5-dichlorophenoxy)-3-tertiary-butylamino-2-propanol
chloranolol
chlorpropanol
cloranolol
GYKI-41099
tobanum
tobanum hydrochloride
tobanum, hydrochloride, (+)-isomer
tobanum, hydrochloride, (+-)-isome
Molecular FormulaC13H19Cl2NO2
Molecular Weight292.20 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O
InChIInChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3
InChIKeyXYCMOTOFHFTUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cloranolol (Tobanum, CAS 39563-28-5): A Unique Non-Selective Beta-Blocker with Documented Differentiation from Propranolol and Pindolol


Cloranolol (Tobanum, GYKI-41099) is a non-selective β-adrenergic receptor antagonist belonging to the class of beta-blocking agents [1]. Primarily investigated for the management of hypertension and cardiac arrhythmias, it distinguishes itself from first-generation beta-blockers like propranolol through a unique clinical and pharmacological profile [2]. While classified as non-selective, specific studies highlight a potency and safety profile that warrants its consideration as a distinct molecular tool for research, particularly in cardiovascular and hepatic pharmacology . This guide provides the quantifiable evidence base to support this differentiation.

Why Generic Substitution with Propranolol or Pindolol Fails to Replicate Cloranolol's Specific Research Profile


Despite sharing a non-selective beta-blockade mechanism, substituting Cloranolol with close analogs like propranolol or pindolol is not scientifically equivalent for procurement or research design [1]. The quantitative evidence demonstrates that Cloranolol exhibits a unique combination of greater antiarrhythmic potency compared to propranolol, a distinct side effect profile with negligible cardiodepressant activity versus its class, and divergent hepatic metabolic effects, including a more pronounced impact on cytochrome P-450 levels [2]. Furthermore, clinical data indicates that Cloranolol can be effective in hypertensive patients who have not responded to propranolol therapy [3]. These specific, quantifiable differences—detailed in the evidence guide below—mean that experimental outcomes cannot be generalized across all non-selective beta-blockers, and direct substitution compromises the validity and reproducibility of targeted research findings.

Quantitative Evidence: How Cloranolol's Potency, Side Effect Profile, and Hemodynamics Differentiate It from Propranolol, Pindolol, and Atenolol


Cloranolol Demonstrates Superior Antiarrhythmic Potency Over Propranolol and Comparable Efficacy to Pindolol

Cloranolol's antiarrhythmic effectiveness is reported to be stronger than that of propranolol and is described as being equal to or surpassing the effectivity of pindolol [1]. This comparative potency statement provides a key differentiator for researchers studying cardiac rhythm disorders where the magnitude of beta-blockade required for an antiarrhythmic effect is a critical experimental parameter.

Cardiovascular Pharmacology Antiarrhythmic Drug Discovery Beta-Blocker Research

Cloranolol's Potent Negative Chronotropic Effect Reduces Heart Rate by 15.7% and Cardiac Index by 11.5% in Hypertensive Patients

In a clinical study of 24 patients with second-stage essential hypertension, 4-5 weeks of Cloranolol treatment resulted in a significant 15.7% reduction in heart rate (p < 0.001) and an 11.5% reduction in the cardiac index (p < 0.05) [1]. These quantitative hemodynamic changes underpin its efficacy in lowering arterial blood pressure by 12/10% (p < 0.01). Notably, this study also reported that Cloranolol was effective in some highly-hypertensive patients who had not responded to propranolol [1].

Hypertension Hemodynamics Clinical Pharmacology

Cloranolol Exhibits a Distinct Side Effect Profile with Negligible Cardiodepressant Activity Compared to Other Beta-Blockers

A large-scale clinical analysis involving 2,066 patients treated with Cloranolol for hypertension, angina pectoris, or arrhythmias reported side-effect incidences that varied markedly based on the detection method [1]. A key differentiator is that Cloranolol is characterized as having a negligible cardiodepressant activity as compared to other beta-adrenergic antagonists [2]. In a separate placebo-controlled trial of 450 patients, every fourth patient reported complaints on placebo, and every third reported a new complaint on active therapy, with the side effects being primarily cardiorespiratory in nature [3]. This quantitative data on side-effect incidence and the specific claim of low cardiodepressant activity provide a distinct safety and tolerability profile for research applications.

Drug Safety Adverse Events Beta-Blocker Tolerability

Cloranolol Produces a More Pronounced Reduction in Cytochrome P-450 Levels Than Propranolol in Rat Hepatocytes

A direct comparative study in male rats examined the effects of three non-selective beta-blockers (propranolol, cloranolol, and talinolol) on liver function [1]. While both propranolol and cloranolol were found to reduce cytochrome P-450 (cP-450) levels, Cloranolol demonstrated a more potent effect in decreasing cP-450 content, and it also prolonged hexobarbital anesthesia time and inhibited aminopyrine-N-demethylation activity [1]. This data suggests that Cloranolol has a distinct and more pronounced interaction with the hepatic microsomal enzyme system compared to propranolol, making it a valuable tool for studying beta-blocker-induced changes in drug metabolism.

Hepatic Metabolism Drug-Drug Interactions Toxicology

Evidence-Based Research and Industrial Applications for Cloranolol (CAS 39563-28-5)


In Vivo Models of Hypertension and Cardiac Arrhythmias: Where Propranolol Fails or as a Potent Pindolol Alternative

Based on clinical evidence showing its antiarrhythmic potency surpasses propranolol and equals pindolol [1], and its hemodynamic efficacy in propranolol-non-responders [2], Cloranolol is a superior candidate for establishing and studying hypertensive or arrhythmic models where a robust beta-blockade is required. Its defined effects on reducing heart rate by 15.7% and cardiac index by 11.5% provide clear quantitative endpoints for in vivo studies [2].

Investigating Beta-Blocker-Induced Changes in Hepatic Drug Metabolism

The direct comparative data demonstrating that Cloranolol has a more pronounced effect than propranolol on reducing cytochrome P-450 levels in rat hepatocytes [3] makes it a preferred molecular tool for pharmacological and toxicological research. It is ideal for studies focused on drug-drug interactions, hepatic enzyme induction/inhibition, and the impact of beta-blockade on liver function.

Research on Beta-Blocker Safety and Tolerability

Cloranolol's well-documented side effect profile, including the specific incidence rates from a 2,066-patient study [4] and the characteristic of negligible cardiodepressant activity [1], makes it a valuable reference compound. Researchers can use it as a non-selective beta-blocker with a distinct safety benchmark when comparing newer generation beta-blockers or investigating the mechanisms of beta-blocker adverse events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cloranolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.